molecular formula C6H3F3OS B1604641 Ethanone, 2,2,2-trifluoro-1-(3-thienyl)- CAS No. 30933-31-4

Ethanone, 2,2,2-trifluoro-1-(3-thienyl)-

Cat. No.: B1604641
CAS No.: 30933-31-4
M. Wt: 180.15 g/mol
InChI Key: XJQKKPZHXBKCLL-UHFFFAOYSA-N
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Description

Ethanone, 2,2,2-trifluoro-1-(3-thienyl)- (CAS: Not explicitly listed in evidence; structurally analogous to compounds in ) is a trifluoromethyl ketone derivative featuring a 3-thienyl (thiophene) substituent. The trifluoroacetyl group (-COCF₃) is a strong electron-withdrawing moiety, while the 3-thienyl ring introduces sulfur-containing aromaticity, influencing electronic properties, solubility, and reactivity. This compound is likely utilized in organic synthesis, coordination chemistry, and materials science due to its polarizable sulfur atom and trifluoromethyl group, which enhance stability and modulate electronic behavior .

Properties

CAS No.

30933-31-4

Molecular Formula

C6H3F3OS

Molecular Weight

180.15 g/mol

IUPAC Name

2,2,2-trifluoro-1-thiophen-3-ylethanone

InChI

InChI=1S/C6H3F3OS/c7-6(8,9)5(10)4-1-2-11-3-4/h1-3H

InChI Key

XJQKKPZHXBKCLL-UHFFFAOYSA-N

SMILES

C1=CSC=C1C(=O)C(F)(F)F

Canonical SMILES

C1=CSC=C1C(=O)C(F)(F)F

Other CAS No.

30933-31-4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Variations

The trifluoroacetyl group's reactivity and electronic effects are strongly influenced by the substituent attached to the carbonyl carbon. Below is a comparative analysis of key analogs:

Compound Substituent Molecular Weight (g/mol) Key Properties/Applications References
2,2,2-Trifluoro-1-phenyl-ethanone Phenyl 174.12 High electron-withdrawing effect; used in organic synthesis and as a precursor for pharmaceuticals.
2,2,2-Trifluoro-1-(4-methoxyphenyl)-ethanone 4-Methoxyphenyl 218.16 Electron-donating methoxy group increases electron density; used in nucleophilic addition reactions.
2,2,2-Trifluoro-1-(naphthalen-2-yl)-ethanone Naphthyl 242.21 Extended aromatic system enhances π-stacking; potential applications in materials chemistry.
2,2,2-Trifluoro-1-(3-thienyl)-ethanone 3-Thienyl ~196.15 (estimated) Sulfur atom improves coordination with metals; potential use in sensors or catalysis.
2,2,2-Trifluoro-1-(1H-indol-5-yl)-ethanone Indolyl 241.19 Nitrogen-containing heterocycle enables hydrogen bonding; explored in medicinal chemistry.

Physical Properties

  • Solubility : The 3-thienyl compound is expected to have higher solubility in polar solvents compared to phenyl analogs due to sulfur's polarizability.
  • Thermal Stability : Trifluoroacetyl groups generally enhance thermal stability, but the 3-thienyl substituent may lower melting points relative to naphthyl or indolyl derivatives due to reduced crystallinity .

Research Findings and Industrial Relevance

  • Sensors : The Eu³⁺ complex of 4-TFC () demonstrates rapid Al³⁺ detection. The 3-thienyl analog’s sulfur atom could improve selectivity for heavy metals in environmental monitoring .
  • Materials Science : Naphthyl and azulenyl derivatives () exhibit enhanced π-π interactions for organic electronics, whereas the 3-thienyl compound could contribute to conductive polymers .

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